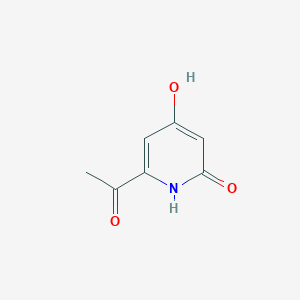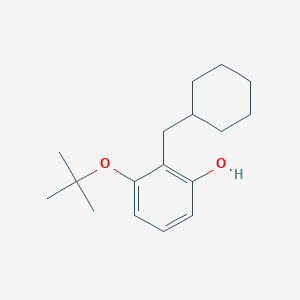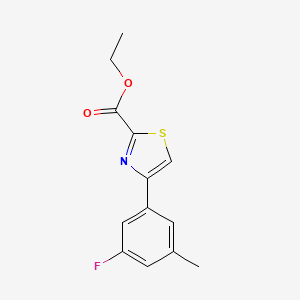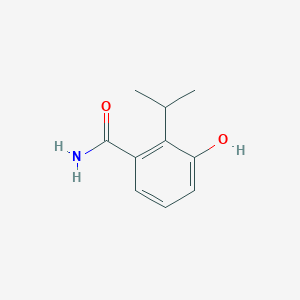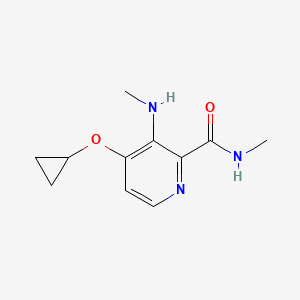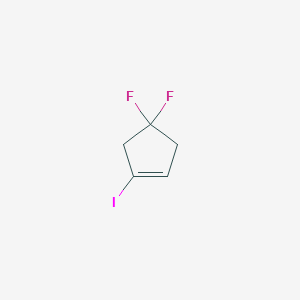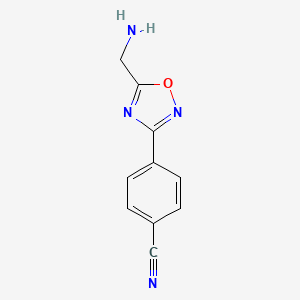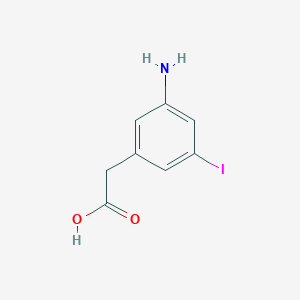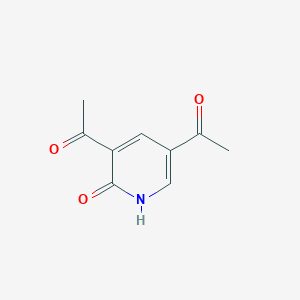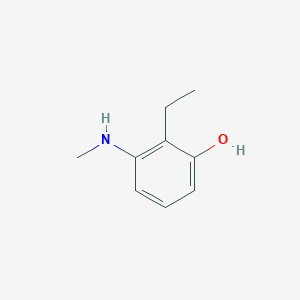
2-Ethyl-3-(methylamino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-3-(methylamino)phenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-(methylamino)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. This method typically requires an aryl halide and a nucleophile under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step processes that ensure high yield and purity. These processes often include the use of advanced catalytic systems and optimized reaction conditions to enhance efficiency and reduce by-products .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-(methylamino)phenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydroquinone derivatives using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Halogens, nitro groups.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitro-substituted phenols.
Scientific Research Applications
2-Ethyl-3-(methylamino)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethyl-3-(methylamino)phenol involves its interaction with various molecular targets. The phenol group can engage in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The methylamino group may also play a role in modulating the compound’s biological activity by interacting with specific receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Ethylphenol: Lacks the methylamino group, resulting in different chemical and biological properties.
3-Methylaminophenol: Similar structure but without the ethyl group, leading to variations in reactivity and applications.
Phenylephrine: Contains a similar phenol structure but with additional functional groups that confer distinct pharmacological properties.
Uniqueness
2-Ethyl-3-(methylamino)phenol is unique due to the presence of both the ethyl and methylamino groups, which contribute to its specific chemical reactivity and potential applications. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-ethyl-3-(methylamino)phenol |
InChI |
InChI=1S/C9H13NO/c1-3-7-8(10-2)5-4-6-9(7)11/h4-6,10-11H,3H2,1-2H3 |
InChI Key |
AFYSQEYSQNFPPD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=C1O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




